molecular formula C18H16ClNO2S B14404474 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 88252-55-5

7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B14404474
CAS No.: 88252-55-5
M. Wt: 345.8 g/mol
InChI Key: VAKLYMWHPRSHQI-UHFFFAOYSA-N
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Description

7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[42

Mechanism of Action

The mechanism by which 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other azabicyclo[4.2.0]octanones and their derivatives. Compared to these, 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of the chlorophenoxy and phenyl groups, which confer distinct chemical properties and biological activities. Other similar compounds include:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

88252-55-5

Molecular Formula

C18H16ClNO2S

Molecular Weight

345.8 g/mol

IUPAC Name

7-(4-chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C18H16ClNO2S/c19-14-7-9-15(10-8-14)22-16-17(21)20-11-4-12-23-18(16,20)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2

InChI Key

VAKLYMWHPRSHQI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(C2(SC1)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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